molecular formula C22H39NO5 B1682815 Valilactone CAS No. 113276-96-3

Valilactone

Cat. No. B1682815
CAS RN: 113276-96-3
M. Wt: 397.5 g/mol
InChI Key: WWGVIIVMPMBQFV-HNNZKPGWSA-N
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Description

Valilactone is a natural product found in Streptomyces . It has the molecular formula C22H39NO5 and a molecular weight of 397.5 g/mol . It is a potent and effective inhibitor of esterase .


Synthesis Analysis

Valilactone has been synthesized using various methods. One approach involves the tandem Mukaiyama aldol-lactonization (TMAL) process as a key step . This process allows for facile modification of the alpha-side chain . Another method uses Crimmins aldolization to establish the two key stereogenic centers and a hydroxyl group activation (HGA) protocol to construct the anti α,β-disubstituted β-lactone from the corresponding syn aldol .


Molecular Structure Analysis

The molecular structure of Valilactone includes several key features. It has a complex structure with multiple stereocenters . The InChIKey for Valilactone is WWGVIIVMPMBQFV-MUGJNUQGSA-N .


Chemical Reactions Analysis

The synthesis of Valilactone involves several chemical reactions. The tandem Mukaiyama aldol-lactonization (TMAL) process is a key step in its synthesis . This process allows for facile modification of the alpha-side chain . Other reactions involved in the synthesis of Valilactone include cuprate addition and olefin metathesis .


Physical And Chemical Properties Analysis

Valilactone has a molecular weight of 397.5 g/mol . It has a complex structure with multiple stereocenters . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 6.4 .

Scientific Research Applications

Esterase Inhibition

Valilactone is known to be an effective esterase inhibitor . It has been reported to inhibit hog liver esterase with an IC50 value of 29 ng/ml . This property makes it a valuable tool for studying esterase function and regulation, which is crucial in various physiological processes including metabolism and detoxification.

Lipase Inhibition

Another significant application of Valilactone is its ability to inhibit hog pancreas lipase . It demonstrates this activity with a remarkably low IC50 value of 0.14 ng/ml . This makes Valilactone a potent agent for researching lipid digestion and absorption, as well as the development of obesity and related metabolic disorders.

Fatty Acid Synthase Inhibition

Valilactone can inhibit fatty acid synthase with an IC50 value of 0.30 µM . This enzyme is key in the synthesis of long-chain fatty acids. Inhibiting fatty acid synthase is a potential therapeutic approach for cancer treatment, as many cancer cells exhibit upregulated fatty acid synthesis pathways.

Selective Toxicity in Cancer Research

Valilactone has shown selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 value of 10.5 µM . This selective cytotoxicity is particularly useful in cancer research for targeting cancer cells while sparing healthy cells, which is a significant challenge in chemotherapy.

Synthesis of Bioactive Compounds

The asymmetric synthesis of Valilactone has been developed, which is crucial for the production of bioactive compounds. This synthesis process is important for creating molecules with specific configurations that are essential for biological activity .

Fungicidal Properties

Valilactone’s structural analogs have been explored for their fungicidal properties . This application is particularly relevant in agricultural research, where controlling fungal pathogens is critical for crop protection .

Chemical Biology and Enzyme Studies

Due to its inhibitory effects on key enzymes, Valilactone is a valuable compound in chemical biology. It can be used to study enzyme mechanisms, substrate specificity, and the development of enzyme inhibitors as potential drugs .

Pharmaceutical Development

Valilactone’s inhibitory activities make it a compound of interest in pharmaceutical development. Its potential applications include the design of new therapeutic agents for diseases where esterases and lipases play a critical role, such as cardiovascular diseases, diabetes, and certain neurological disorders .

Mechanism of Action

Target of Action

Valilactone is primarily an inhibitor of esterase . Esterases are enzymes that catalyze the breakdown of esters into an acid and an alcohol in a chemical reaction with water, playing a crucial role in various biological processes.

Mode of Action

Valilactone interacts with its target, the esterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on esterase.

Biochemical Pathways

The primary biochemical pathway affected by Valilactone is the ester hydrolysis process, which is catalyzed by esterases. By inhibiting esterase activity, Valilactone can alter the balance of this pathway, potentially affecting downstream processes such as lipid metabolism .

Result of Action

The molecular and cellular effects of Valilactone’s action primarily involve the disruption of esterase-mediated processes. This can lead to altered lipid metabolism and other cellular effects due to the role of esterases in these processes .

properties

IUPAC Name

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGVIIVMPMBQFV-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921027
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valilactone

CAS RN

113276-96-3
Record name Valilactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113276-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valilactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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